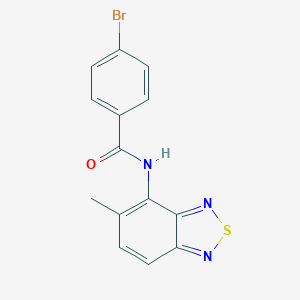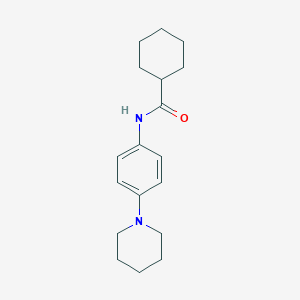
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules that play a crucial role in cell division. This compound binds to the colchicine site of tubulin, preventing the formation of microtubules and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects, including the induction of apoptosis and the inhibition of cell proliferation. It has also been reported to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in lab experiments, including its potent antitumor activity, its ability to inhibit drug-resistant cancer cells, and its specificity for the colchicine site of tubulin. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the research and development of 3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide. These include the optimization of its synthesis method to improve its yield and purity, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the identification of its potential drug targets. Additionally, the development of this compound derivatives with improved solubility and reduced toxicity could lead to the development of more effective anticancer drugs.
Méthodes De Synthèse
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can be synthesized using various methods, including the reaction of 3-chloro-4-methoxybenzoic acid with pyridine-3-carboxaldehyde in the presence of a base. The resulting intermediate is then treated with thionyl chloride and ammonia to yield the final product. Other methods include the reaction of 3-chloro-4-methoxybenzoic acid with pyridine-3-methanol in the presence of a coupling agent.
Applications De Recherche Scientifique
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of anticancer drugs.
Propriétés
Formule moléculaire |
C14H13ClN2O2 |
|---|---|
Poids moléculaire |
276.72 g/mol |
Nom IUPAC |
3-chloro-4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-5-4-11(7-12(13)15)14(18)17-9-10-3-2-6-16-8-10/h2-8H,9H2,1H3,(H,17,18) |
Clé InChI |
PCZADEZQADWFRP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)

![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)




![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)


